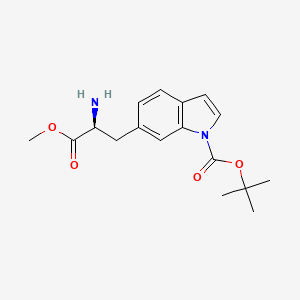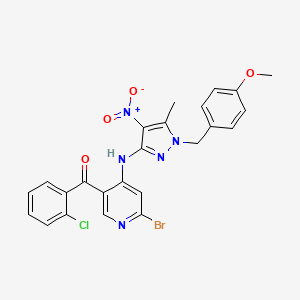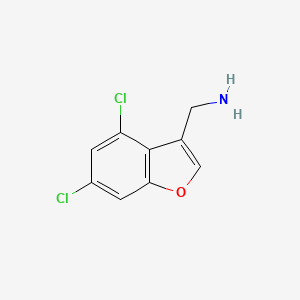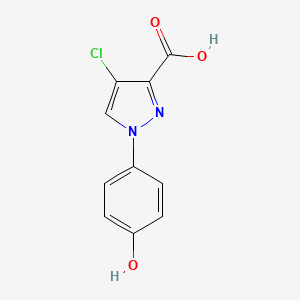![molecular formula C15H11ClN2O B12944398 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents. One common method includes the slow addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath . This reaction is followed by further functionalization to introduce the 3-chlorophenyl and 7-methyl groups.
Analyse Chemischer Reaktionen
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: It can participate in nucleophilic aromatic substitution reactions, especially at the benzylic position.
Complex Formation: It forms complexes with copper(II) salts, which exhibit catalytic activities for the oxidation of catechols to quinones.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets through its unique structural features. For instance, its ability to form complexes with copper(II) salts enhances its catalytic activity in oxidation reactions . The presence of the imidazo[1,2-a]pyridine scaffold allows it to participate in various biochemical pathways, influencing enzyme activities and other molecular processes .
Vergleich Mit ähnlichen Verbindungen
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar in structure but lacks the 3-chlorophenyl and 7-methyl groups, which may affect its reactivity and applications.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Another derivative with different substituents, showing varied catalytic activities.
These comparisons highlight the unique properties and applications of this compound in scientific research and industry.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11ClN2O/c1-10-5-6-18-13(9-19)15(17-14(18)7-10)11-3-2-4-12(16)8-11/h2-9H,1H3 |
InChI-Schlüssel |
YQBAAGHCSQTFBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)


![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)



